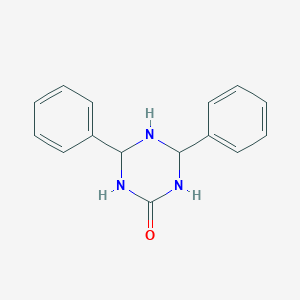

4,6-Diphenyl-1,3,5-triazinan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H15N3O |

|---|---|

Molecular Weight |

253.30 g/mol |

IUPAC Name |

4,6-diphenyl-1,3,5-triazinan-2-one |

InChI |

InChI=1S/C15H15N3O/c19-15-17-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10,13-14,16H,(H2,17,18,19) |

InChI Key |

NUTHYTADVJWEHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2NC(NC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Diphenyl-1,3,5-triazinan-2-one: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 4,6-Diphenyl-1,3,5-triazinan-2-one, a heterocyclic compound featuring the biologically significant 1,3,5-triazine core. While specific experimental data for this particular molecule is not extensively documented in publicly accessible literature, this paper synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile. The guide covers the compound's chemical structure, including its tautomeric nature, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. Furthermore, it delves into the potential applications of this class of compounds, particularly in materials science and medicinal chemistry, drawing on the established versatility of the 1,3,5-triazine scaffold. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and potential applications of novel triazine derivatives.

Introduction to the 1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring system is a cornerstone in heterocyclic chemistry, renowned for its structural versatility and wide array of applications.[1] These six-membered aromatic heterocycles, containing three nitrogen atoms at alternating positions, serve as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The electron-deficient nature of the triazine ring makes it a key building block in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as UV absorbers in polymers.[4][5] this compound represents a specific analogue with phenyl substitutions that are expected to significantly influence its electronic properties and potential applications.

Chemical Structure and Tautomerism

The chemical structure of this compound is characterized by a central 1,3,5-triazine ring substituted with two phenyl groups at positions 4 and 6, and a carbonyl group at position 2. A critical aspect of its chemistry is the existence of a tautomeric equilibrium between the keto form (this compound) and the enol form (4,6-Diphenyl-1,3,5-triazin-2-ol).[5][6] This tautomerism is a key determinant of its reactivity and potential for intermolecular interactions.

Caption: Tautomeric equilibrium of this compound (left) and 4,6-Diphenyl-1,3,5-triazin-2-ol (right).

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₁₅H₁₃N₃O | Based on chemical structure |

| Molecular Weight | 251.28 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Typical for triazine derivatives[7] |

| Melting Point | Not available | Data for related compounds are not published[5][8] |

| Boiling Point | Not available | Likely decomposes at high temperatures |

| Solubility | Low in water; soluble in organic solvents | Predicted based on the presence of two nonpolar phenyl groups and a polar triazine core.[4] |

Proposed Synthesis and Reaction Mechanism

A plausible and efficient route for the synthesis of this compound is through a multi-component reaction, a strategy well-documented for the formation of the triazine core.[9] A likely approach would involve the condensation of benzaldehyde, urea, and a suitable nitrogen source. An alternative well-established method for generating substituted triazines is the sequential substitution of cyanuric chloride.[2][10]

Representative Synthetic Protocol (Hypothetical)

This protocol is based on general methods for the synthesis of 1,3,5-triazine derivatives.[9][11]

Reaction: 2 Benzaldehyde + Urea → this compound

Materials:

-

Benzaldehyde (2 equivalents)

-

Urea (1 equivalent)

-

Acid catalyst (e.g., HCl)

-

Ethanol (solvent)

Procedure:

-

To a solution of urea in ethanol, add a catalytic amount of concentrated hydrochloric acid.

-

Add benzaldehyde to the mixture.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Causality of Experimental Choices:

-

Acid Catalyst: The acid catalyst is crucial for activating the carbonyl group of benzaldehyde, making it more susceptible to nucleophilic attack by urea.

-

Ethanol as Solvent: Ethanol is a good solvent for the starting materials and allows for heating to reflux to drive the reaction to completion.

-

Recrystallization: This is a standard purification technique to remove any unreacted starting materials or by-products.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on the analysis of structurally related compounds.[7][12][13][14][15][16]

¹H NMR Spectroscopy

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.0-8.5 ppm. The exact chemical shifts and splitting patterns will depend on the electronic environment and restricted rotation around the C-N bonds.[7][13]

-

N-H Protons: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration. This peak may be exchangeable with D₂O.

-

C-H Proton (if any on the triazine ring): Depending on the exact tautomeric form and substitution pattern, a signal for a proton on the triazine ring might be observed.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-175 ppm.[7]

-

Triazine Ring Carbons: Signals for the carbon atoms in the triazine ring are expected in the range of δ 150-170 ppm.[7][13]

-

Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 120-140 ppm. The ipso-carbon (the carbon attached to the triazine ring) will be further downfield.[7]

Infrared (IR) Spectroscopy

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹.

-

C=N Stretching (Triazine Ring): Characteristic absorptions in the range of 1500-1600 cm⁻¹.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound (251.28).

-

Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the phenyl groups, CO, and cleavage of the triazine ring.

Potential Applications and Biological Significance

The 1,3,5-triazine scaffold is a versatile platform for the development of new functional molecules.

Materials Science

Derivatives of 4,6-diphenyl-1,3,5-triazine are known to be excellent building blocks for materials used in Organic Light-Emitting Diodes (OLEDs).[5] The electron-deficient triazine core, combined with the charge-transporting properties of the phenyl substituents, can be tailored to create materials with specific electronic properties. Furthermore, the inherent thermal stability and UV-absorbing characteristics of the triazine ring make these compounds potential candidates for use as stabilizers in polymers and coatings.[4]

Medicinal Chemistry

The 1,3,5-triazine nucleus is a well-established pharmacophore. A vast number of derivatives have been synthesized and evaluated for a wide range of biological activities, including:

-

Anticancer Activity: Many triazine derivatives have shown potent antiproliferative activity against various cancer cell lines.[17]

-

Antimicrobial and Antifungal Activity: The triazine scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[3][18]

-

Antiviral Activity: Certain triazine derivatives have been investigated for their potential as antiviral agents.

-

Adenosine Receptor Antagonists: The 1,3,5-triazine scaffold has been identified as a promising starting point for the development of ligands for adenosine receptors, which are implicated in a variety of physiological processes and diseases.[19]

While the specific biological activity of this compound has not been reported, its structure warrants investigation within these therapeutic areas.

Conclusion

This compound is a heterocyclic compound with significant potential stemming from its core 1,3,5-triazine structure. Although specific experimental data is sparse, this guide provides a comprehensive theoretical framework for its chemical structure, properties, synthesis, and characterization based on established chemical principles and data from analogous compounds. The versatile nature of the triazine scaffold suggests that this compound could be a valuable intermediate in the synthesis of novel materials for electronic applications and a promising candidate for biological screening in drug discovery programs. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.

References

-

Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. Available from: [Link]

-

ChemSynthesis. 4,6-diphenyl-1,3,5-triazine-2-carbaldehyde. Available from: [Link]

-

PubChem. 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one. National Center for Biotechnology Information. Available from: [Link]

- Shinde, R. S., et al. (2015). Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. Asian Journal of Chemistry, 27(11), 4085-4089.

- Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules, 26(1), 14.

- Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. 16, 1447–1455.

-

Structural characterization of triazines. TDX (Tesis Doctorals en Xarxa). Available from: [Link]

- Ilfahmi, Y. A., et al. (2021). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Valensi, 7(2), 124-131.

-

ResearchGate. Figure S30. 1 H NMR spectrum of... Available from: [Link]

-

NIST. 1,3,5-Triazin-2(1H)-one, 4,6-diamino-. NIST Chemistry WebBook. Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

Molecules for Life. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available from: [Link]

-

Wikipedia. 1,3,5-Triazine. Available from: [Link]

-

PubChem. 4,6-Diamino-2,2-dimethyl-1,2-dihydro-1-phenyl-s-triazine. National Center for Biotechnology Information. Available from: [Link]

- Journal of Advanced Scientific Research. (2023).

- Google Patents. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

-

RSC Publishing. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Available from: [Link]

-

Molecules for Life. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Available from: [Link]

Sources

- 1. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. sciensage.info [sciensage.info]

- 4. benchchem.com [benchchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. d-nb.info [d-nb.info]

- 10. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 12. 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one | C5H7N3O3 | CID 14099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tdx.cat [tdx.cat]

- 14. researchgate.net [researchgate.net]

- 15. 1,3,5-Triazin-2(1H)-one, 4,6-diamino- [webbook.nist.gov]

- 16. rsc.org [rsc.org]

- 17. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Equilibrium of 4,6-Diphenyl-1,3,5-triazin-2-ol: Structural Dynamics, Characterization, and Application

Executive Summary

The structural identity of 4,6-diphenyl-1,3,5-triazin-2-ol is a classic case of nomenclatural ambiguity masking a definitive thermodynamic preference. While often cataloged as an "ol" (hydroxyl form), this molecule exists predominantly as 4,6-diphenyl-1,3,5-triazin-2(1H)-one (lactam form) in the solid state and in polar solutions.

Understanding this keto-enol tautomerism is not merely an academic exercise; it is critical for:

-

Drug Development: The tautomeric state dictates hydrogen bond donor/acceptor profiles (HBD/HBA), directly influencing kinase binding affinity and membrane permeability.

-

Materials Science: The "one" form provides the high thermal stability (MP ~293–295 °C) and UV-absorption properties required for polymer additives and OLED electron transport layers.

This guide provides the definitive characterization protocols to distinguish these forms, grounded in thermodynamic causality and spectral evidence.

Part 1: Structural Dynamics & Thermodynamics

The Equilibrium: Lactam vs. Lactim

The core of the issue is the proton transfer between the ring nitrogen (N1/N3) and the exocyclic oxygen.

-

Form A (Lactim/Enol): 4,6-diphenyl-1,3,5-triazin-2-ol.[1][2] Possesses a full aromatic sextet in the triazine ring but a weaker C-O single bond.

-

Form B (Lactam/Keto): 4,6-diphenyl-1,3,5-triazin-2(1H)-one.[2] Sacrifices perfect ring aromaticity for the thermodynamic stability of the C=O double bond and amide-like resonance.

In the case of 1,3,5-triazines, the Lactam (Keto) form is thermodynamically dominant . Unlike benzene, the triazine ring is electron-deficient. The loss of aromaticity in the keto form is compensated by:

-

Bond Energy: The C=O bond (~745 kJ/mol) is significantly stronger than the C=N bond it replaces.

-

Dipolar Resonance: The amide-like resonance (N-C=O ↔ N+=C-O-) contributes to stability.

-

Intermolecular Forces: The keto form forms robust N-H···O=C hydrogen-bonded dimers or ribbons in the crystal lattice, elevating the melting point to nearly 300 °C.

Visualizing the Mechanism

The following diagram illustrates the proton transfer mechanism and the resonance stabilization of the keto form.

Figure 1: The [1,3]-sigmatropic shift driving the equilibrium toward the thermodynamically stable triazinone (Lactam).

Part 2: Analytical Characterization (The "How-To")

As an application scientist, you cannot rely on the label on the bottle. You must verify the structure in your specific matrix.

NMR Spectroscopy (The Gold Standard)

Solvent selection is critical. In DMSO-d6 , the equilibrium is "frozen" or heavily biased toward the keto form due to the solvent's H-bond accepting capability.

Protocol:

-

Dissolve ~5-10 mg of sample in DMSO-d6 (CDCl3 solubility is often poor).

-

Acquire 1H NMR (minimum 300 MHz, ideally 500 MHz).[3]

-

Critical Check: Look for the exchangeable proton.

| Feature | Lactim (Enol) Signal | Lactam (Keto) Signal | Observation in 4,6-diphenyl-triazinone |

| Proton Type | O-H (Hydroxyl) | N-H (Amide-like) | N-H dominant |

| Chemical Shift | ~9.0 - 10.0 ppm | ~11.0 - 12.5 ppm | Broad singlet downfield >11 ppm is diagnostic. |

| Carbon (13C) | C-O (~170+ ppm) | C=O (~164-168 ppm) | Carbonyl carbon appears ~165 ppm. |

Expert Insight: If you observe a signal disappearance upon adding D2O, it confirms the labile proton (NH or OH). However, the position (>11 ppm) confirms it is NH (Keto).

Infrared Spectroscopy (FT-IR)

Solid-state analysis (ATR or KBr pellet) usually reveals the "frozen" state of the crystal.

-

Lactim: Expect a broad O-H stretch (3200-3400 cm⁻¹) and C=N stretches.

-

Lactam: Expect a sharp, strong C=O stretch at 1650–1700 cm⁻¹ .

-

Result: 4,6-diphenyl-1,3,5-triazin-2(1H)-one typically shows a strong band near 1680 cm⁻¹ , confirming the carbonyl presence.

X-Ray Crystallography

The ultimate proof. For 4,6-diphenyl-1,3,5-triazin-2(1H)-one:

-

C2-O bond length: ~1.22 Å (Double bond character) vs. ~1.34 Å for C-OH.

-

Ring Angles: The C-N-C angle at the protonated nitrogen expands to >120°.

Part 3: Experimental Protocols

Workflow: Synthesis and Tautomer Identification

This protocol outlines the synthesis via hydrolysis of the chloro-precursor, a standard industrial route that yields high-purity triazinone.

Figure 2: Synthesis and Characterization Decision Tree.

Detailed Protocol: Hydrolysis of 2-Chloro-4,6-diphenyl-1,3,5-triazine

-

Reagents: Suspend 2-chloro-4,6-diphenyl-1,3,5-triazine (10 mmol) in 1,4-dioxane (20 mL) and 2M NaOH (20 mL).

-

Reaction: Reflux at 100°C for 4–6 hours. The reaction is driven by the formation of the stable phenoxide-like anion.

-

Workup: Cool to room temperature. The solution will likely be clear (sodium salt form).

-

Protonation: Slowly add 1M HCl until pH ~3. A thick white precipitate will form immediately. This is the triazinone .[4][5]

-

Purification: Filter, wash extensively with water (to remove NaCl), and dry. Recrystallize from DMF/Water if necessary.

-

Yield: Typically >90%. MP: 293–295 °C.

Part 4: Implications in Drug Design & Materials

The "Aromaticity Paradox" in Drug Design

In medicinal chemistry, maintaining aromaticity is usually preferred for stability. However, for triazines, the keto form is the pharmacophore .

-

H-Bonding: The N-H of the triazinone is a potent Hydrogen Bond Donor (HBD). In kinase inhibitors, this N-H often interacts with the hinge region of the ATP binding site.

-

Bioisosteres: The triazinone motif is often used as a bioisostere for amide or urea linkages, providing rigid structural scaffolding.

Materials Science: UV Absorbers

4,6-diphenyl-1,3,5-triazin-2(1H)-one is a precursor to hydroxyphenyl-triazine (HPT) UV absorbers.

-

Mechanism: The tautomeric equilibrium allows for Excited State Intramolecular Proton Transfer (ESIPT) . Upon UV absorption, the molecule can undergo a barrier-less proton transfer in the excited state, dissipating the energy as heat (non-radiative decay) rather than breaking bonds. This makes the molecule exceptionally photostable.

References

-

PubChem. (2025).[4][5] 4,6-Dimethoxy-1,3,5-triazin-2(1H)-one Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Factors and Mechanisms. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of Diphenyl-Substituted 1,3,5-Triazine Cores

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine ring, a nitrogen-rich heterocycle, serves as a foundational scaffold in materials science and medicinal chemistry. Its inherent electron-deficient nature, stemming from the electronegative nitrogen atoms, makes it a powerful electron-acceptor unit.[1][2][3] When substituted with phenyl groups, the resulting molecular architecture exhibits a unique confluence of electronic, photophysical, and charge-transport properties. This guide provides a comprehensive exploration of diphenyl-substituted 1,3,5-triazine cores, synthesizing theoretical principles with practical, field-proven experimental insights. We will dissect the synthetic strategies, delve into the nuances of their electronic structure, and present standardized protocols for their characterization. The objective is to equip researchers with the foundational knowledge and practical methodologies required to harness the potential of these versatile molecular building blocks for applications ranging from next-generation organic electronics to targeted therapeutics.

The 1,3,5-Triazine Core: An Electron-Deficient Command Center

The 1,3,5-triazine, or s-triazine, is a six-membered aromatic ring composed of alternating carbon and nitrogen atoms.[4] This arrangement results in a significant polarization of the C=N bonds and a lower delocalization energy compared to benzene, rendering the ring highly electron-deficient.[3] This intrinsic property is the cornerstone of its utility. In materials science, this electron deficiency facilitates efficient electron injection and transport, making triazine derivatives exemplary candidates for electron-transporting materials (ETMs) and hosts in Organic Light-Emitting Diodes (OLEDs).[1][5][6] In medicinal chemistry, the triazine scaffold acts as a rigid core that can be precisely functionalized at the 2, 4, and 6 positions to interact with biological targets, serving as a privileged structure in drug discovery.[7][8][9]

The introduction of phenyl substituents onto this core profoundly modulates its electronic landscape. The phenyl rings can act as platforms for further functionalization, allowing for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[10] This strategic substitution enables precise control over the material's bandgap, charge mobility, and photophysical responses, making diphenyl-triazines a highly tunable class of compounds.[3][11]

Synthesis of Diphenyl-Substituted 1,3,5-Triazines

The primary synthetic route to substituted triazines leverages the high reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) toward nucleophilic aromatic substitution.[7] The reactivity of the chlorine atoms is temperature-dependent, allowing for a sequential and controlled substitution. The first substitution can often be achieved at 0–5 °C, the second at room temperature, and the third requires heating.[7] This differential reactivity is a powerful tool for creating both symmetric and asymmetric triazine derivatives.

For diphenyl-substituted cores, a common approach involves reacting cyanuric chloride with two equivalents of a phenyl-based nucleophile (e.g., a Grignard reagent or an organolithium species) followed by the introduction of a third, different substituent if desired.

Protocol 2.1: General Synthesis of a Symmetrically Substituted Triazine

This protocol provides a generalized procedure for the synthesis of a trisubstituted triazine derivative starting from cyanuric chloride.

-

Dissolution: Dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., 1,4-dioxane or THF) under an inert atmosphere (e.g., Nitrogen or Argon).[12]

-

First Nucleophilic Addition: Cool the solution to 0 °C. Add the first nucleophile (e.g., a substituted amine, 3 equivalents for a symmetric product) dropwise to the stirred solution.[12]

-

Reaction Progression: Allow the reaction to stir at 0 °C for a specified time (e.g., 2 hours), then let it warm to room temperature and stir overnight.[7] For full substitution with the same nucleophile, the reaction may require heating (reflux).[12]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[12]

-

Workup: Upon completion, quench the reaction by pouring the mixture into ice-cold distilled water.[12]

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.[12]

Core Electronic & Photophysical Properties

The electronic properties of diphenyl-substituted triazines are defined by their frontier molecular orbitals, the HOMO and LUMO. The electron-deficient triazine core typically dominates the character of the LUMO, while the HOMO is often localized on the more electron-rich phenyl substituents or other donor moieties attached to the core.[13][14] This spatial separation of orbitals is characteristic of a donor-acceptor system and is key to their function in electronic devices.

The energy gap between the HOMO and LUMO levels dictates the material's absorption and emission properties. By modifying the substituents on the phenyl rings (e.g., adding electron-donating or electron-withdrawing groups), one can systematically tune these energy levels.[10][15]

Quantitative Data Summary

The following table summarizes key electronic and photophysical properties for several diphenyl-substituted 1,3,5-triazine derivatives reported in the literature. This data illustrates the tunability of the core.

| Compound Name/Description | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) | Application/Note | Reference |

| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | - | - | 2.80 | Green Phosphorescent OLED Host | [5][6] |

| 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T) | - | - | 2.69 | Green Phosphorescent OLED Host | [5][6] |

| Dimeric 1,3,5-Triazine Ethers | - | -2.5 to -2.7 | - | Hole-Blocking Materials | [16] |

| OTrPhCz | -5.83 | -2.88 | - | Blue Light Emitter | [17] |

| OTrPhCzBr | -5.96 | -2.71 | - | Blue Light Emitter | [17] |

| Donor-Substituted Triazines (TRZ 1-7) | - | - | up to 2.96 | Blue Phosphorescent OLED Host | [18] |

Charge Transport Properties

The inherent electron-deficient character of the triazine ring makes these materials excellent candidates for electron transport. In thin films, the intermolecular electronic coupling and molecular packing are critical for efficient charge transport. The star-shaped or planar nature of many triazine derivatives can influence this packing.[3] For instance, triazine-based graphitic carbon nitride, a 2D material, exhibits direction-dependent charge transport, with conductivity through stacked layers being significantly higher than along the basal plane.[19] In molecular materials, electron mobilities greater than 10⁻⁴ cm²V⁻¹s⁻¹ have been reported, which is suitable for applications in OLEDs.[5][6]

Experimental Characterization & Protocols

A combination of electrochemical, spectroscopic, and computational methods is required to fully characterize the electronic properties of diphenyl-triazine cores.

Protocol 5.1: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is a powerful electrochemical technique to probe the redox behavior of a molecule. The oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels, respectively.

-

System Preparation: Use a standard three-electrode cell configuration: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16]

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).[10][20]

-

Analyte Preparation: Dissolve the diphenyl-triazine compound in the electrolyte solution at a low concentration (typically ~1 mM).

-

Internal Standard: Add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard for potential calibration.[16]

-

Measurement: Purge the solution with an inert gas (e.g., argon) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential at a defined rate (e.g., 50-100 mV/s).[16][21]

-

Data Analysis:

-

Identify the onset potentials for the first oxidation (Eox) and first reduction (Ered) peaks.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc⁺ couple (assuming E1/2(Fc/Fc⁺) = 0 V vs. Fc/Fc⁺, which corresponds to -4.8 eV or -5.1 eV vs. vacuum, depending on the convention used). Using the -5.1 eV convention:

-

HOMO (eV) = -[Eoxonset (vs Fc/Fc⁺) + 5.1]

-

LUMO (eV) = -[Eredonset (vs Fc/Fc⁺) + 5.1]

-

-

Protocol 5.2: Density Functional Theory (DFT) Calculations

DFT provides theoretical insight into the electronic structure and properties of molecules, complementing experimental findings.[22]

-

Geometry Optimization: Perform a full geometry optimization of the molecule's ground state using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).[22][23] This step is crucial to find the lowest energy conformation.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).[24]

-

Electronic Properties: From the optimized structure, calculate the energies of the frontier molecular orbitals (HOMO and LUMO). Visualize the orbital distributions to understand their localization on the triazine core versus the phenyl substituents.[14][25]

-

Excited States (Optional): Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum (e.g., UV-Vis) and gain insight into the nature of electronic transitions.[22][23]

Applications in Drug Development and Materials Science

The unique electronic properties of diphenyl-substituted triazines have positioned them as critical components in diverse fields.

-

Organic Electronics: Their high electron affinity and tunable energy levels make them ideal as electron-transporting and hole-blocking layers in OLEDs, enhancing device efficiency and stability.[1][16][26] They also serve as host materials for phosphorescent emitters, where their high triplet energy prevents efficiency losses.[5][18]

-

Medicinal Chemistry: The triazine core is a bioisosteric replacement for other aromatic rings and serves as a stable scaffold for building complex and potent inhibitors. Its ability to be substituted at three distinct positions allows for precise structure-activity relationship (SAR) mapping to optimize potency and pharmacokinetic properties against various diseases, including cancer and microbial infections.[8][9]

Conclusion

Diphenyl-substituted 1,3,5-triazine cores represent a class of molecules with exceptional versatility, driven by the foundational electron-deficient nature of the triazine ring. The ability to synthetically modify the peripheral phenyl groups provides a robust mechanism for tuning their electronic and photophysical properties with high precision. This guide has outlined the fundamental principles governing these properties, provided standardized protocols for their synthesis and characterization, and highlighted their significance in cutting-edge applications. For researchers and developers, a thorough understanding of the interplay between molecular structure and electronic behavior is paramount to innovating the next generation of advanced organic materials and targeted therapeutics.

References

- The Evolution of Triazine Scaffolds in Modern Drug Discover- TeamChem. (n.d.). TeamChem.

- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). Molecules, 26(4), 841.

- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (2023). Mini-Reviews in Medicinal Chemistry, 23(13), 1431-1451.

- In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. (2022). Current Drug Discovery Technologies, 19(3), 29-45.

- s‐triazine core with wide range of pharmacological targets. (2022). ResearchGate.

- DFT Simulations of pKa Values of Triazines. (n.d.). Texas Christian University.

- Directional Charge Transport in Layered Two-Dimensional Triazine-Based Graphitic Carbon Nitride. (2019). Angewandte Chemie International Edition, 58(28), 9394-9398.

- The molecular orbital surface of the HOMO and LUMO levels for the two compounds. (2020). ResearchGate.

- Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models. (2020). New Journal of Chemistry, 44(4), 1353-1362.

- performance of 4,6-Diphenyl-1,3,5-triazin-2-ol in organic light-emitting diodes (OLEDs). (2025). BenchChem.

- Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. (2022). ACS Omega, 7(40), 35835-35849.

- Synthesis and Application of Dimeric 1,3,5-Triazine Ethers as Hole-Blocking Materials in Electroluminescent Devices. (2001). Chemistry of Materials, 13(8), 2670-2675.

- Proficiency of the electron-deficient 1,3,5-triazine ring to generate anion–π and lone pair–π interactions. (2012). CrystEngComm, 14(2), 438-441.

- Synthesis, crystal structures and spectroscopic properties of triazine-based hydrazone derivatives; a comparative experimental-theoretical study. (2015). Molecules, 20(4), 5851-5871.

- A Comparative Guide to the Photophysical Properties of Substituted 1,3,5-Triazines. (2025). BenchChem.

- Donor-Substituted 1,3,5-Triazines as Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. (2012). ResearchGate.

- Predictable Electronic Tuning By Choice of Azine Substituent in Five Iron(II) Triazoles: Redox Properties and DFT Calculations. (2019). Chemistry – An Asian Journal, 14(8), 1229-1238.

- Triazine: An Important Building Block of Organic Materials for Solar Cell Application. (2022). Polymers, 15(1), 123.

- Custom Triazine Derivatives Manufacturers, Suppliers. (n.d.). Suzhou Fenghua.

- 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. (2022). Journal of Inorganic and Organometallic Polymers and Materials, 32(11), 4384-4394.

- HOMO and LUMO levels of the studied molecules according to the DFT and TDDFT calculations. (n.d.). ResearchGate.

- Electrocatalytic activity of 6-phenyl-1,3,5-triazine-2,4-diamine for determination of dopamine and uric acid. (2022). Analytical & Bioanalytical Electrochemistry, 14(8), 753-767.

- Predictable Electronic Tuning By Choice of Azine Substituent in Five Iron(II) Triazoles: Redox Properties and DFT Calculations. (n.d.). ResearchGate.

- 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. (2012). Journal of Materials Chemistry, 22(18), 8951-8957.

- 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. (2022). Journal of Inorganic and Organometallic Polymers and Materials.

- Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). Molecules, 27(21), 7502.

- 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. (2012). ResearchGate.

- 1,3,5-Triazine. (n.d.). In Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Proficiency of the electron-deficient 1,3,5-triazine ring to generate anion–π and lone pair–π interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 5. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Research Portal [ourarchive.otago.ac.nz]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Directional Charge Transport in Layered Two-Dimensional Triazine-Based Graphitic Carbon Nitride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. abechem.com [abechem.com]

- 22. Synthesis, crystal structures and spectroscopic properties of triazine-based hydrazone derivatives; a comparative experimental-theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. d-nb.info [d-nb.info]

- 24. srs.tcu.edu [srs.tcu.edu]

- 25. researchgate.net [researchgate.net]

- 26. oled-intermediates.com [oled-intermediates.com]

Comparative Technical Analysis: 1,3,5-Triazinan-2-one vs. 1,3,5-Triazin-2-one Derivatives

Executive Summary: The "Saturation Gap"

In the landscape of nitrogen heterocycles, the distinction between 1,3,5-triazinan-2-one and 1,3,5-triazin-2-one is not merely a matter of hydrogenation; it represents a fundamental divergence in chemical reactivity, stability, and therapeutic utility.

-

1,3,5-Triazinan-2-one (Saturated): A non-aromatic, cyclic urea/aminal scaffold. It is conformationally flexible (

hybridized) and chemically labile, functioning primarily as a formaldehyde release vehicle or nucleophilic scavenger (e.g., H₂S scavenging, slow-release fertilizers). -

1,3,5-Triazin-2-one (Aromatic/Unsaturated): An aromatic, planar scaffold (

hybridized). It mimics pyrimidine nucleobases (specifically cytosine), enabling it to intercalate into DNA/RNA and inhibit enzymes like DNA methyltransferases. This core is the engine behind blockbuster hypomethylating agents like Azacitidine.

This guide dissects the structural, synthetic, and functional differences between these two scaffolds, providing actionable protocols for their generation and application.

Structural & Electronic Characterization

The core difference lies in the electronic distribution across the ring, which dictates the "lock-and-key" potential for biological targets versus the "release-and-react" potential for industrial applications.

Comparative Physicochemical Matrix

| Feature | 1,3,5-Triazinan-2-one (Saturated) | 1,3,5-Triazin-2-one (Aromatic) |

| Hybridization | N1, N3, N5: | N1, N3, N5: |

| Ring Conformation | Flexible (Chair/Boat/Twist) | Rigid (Planar) |

| Aromaticity | None (Cyclic Urea/Aminal) | Aromatic (Hückel 6 |

| Tautomerism | Limited (Amide-Imidic acid possible but rare) | High (Lactam-Lactim / Keto-Enol) |

| Acid Stability | Low: Hydrolyzes to release constituent amines/aldehydes | High: Stable to ring opening; susceptible to |

| Primary Application | H₂S Scavenging, Fertilizers (Triazone), Resins | Epigenetic Therapy (DNMT Inhibitors), Antivirals |

Structural Visualization

Figure 1: Structural divergence driving functional application. The saturated ring acts as a storage vessel, while the aromatic ring acts as a stable pharmacophore.

The Saturated Scaffold: 1,3,5-Triazinan-2-ones

This class is defined by the Triazone molecule. These compounds are synthesized via the condensation of urea, formaldehyde, and a primary amine. They are crucial in agriculture and industrial scavenging because the ring opening is reversible under acidic conditions.

Mechanism of Action: Reversible Hydrolysis

Unlike the aromatic analog, the triazinane ring is a "masked" form of its precursors. In acidic soil or industrial waste streams, the aminal bonds (

-

Pathway: Protonation of ring nitrogen

Ring opening to iminium ion

Experimental Protocol: Synthesis of 5-Methyl-1,3,5-triazinan-2-one

This protocol describes the formation of a stable "Triazone" derivative.

Reagents:

-

Urea (1.0 eq)

-

Formaldehyde (37% aq. solution, 2.0 eq)

-

Methylamine (40% aq. solution, 1.0 eq)

-

Sodium Hydroxide (Catalytic)

Workflow:

-

Pre-reaction: In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve Urea (60g, 1 mol) in Formaldehyde solution (162g, 2 mol).

-

Initiation: Adjust pH to 9.0–9.5 using 10% NaOH. The reaction is exothermic; maintain temperature at 40–45°C.

-

Addition: Add Methylamine (1 mol) dropwise over 30 minutes. The exotherm will drive the temperature up; allow it to rise to 85–90°C.

-

Cyclization: Hold the reaction at 90°C for 60 minutes to ensure ring closure.

-

Workup: Cool to room temperature. The product exists as a stable aqueous solution. For isolation, remove water under reduced pressure (rotary evaporator) to yield a viscous syrup or white solid.

-

Validation:

C NMR (D

The Aromatic Scaffold: 1,3,5-Triazin-2-ones[3]

This class includes 5-Azacytosine and its nucleoside derivatives (Azacitidine , Decitabine ). The aromaticity confers stability against hydrolysis, allowing the molecule to survive physiological transport and enter the cell nucleus.

Mechanism of Action: Suicide Inhibition

These derivatives function as "Trojan horses." They are incorporated into DNA/RNA in place of Cytosine. When DNA Methyltransferase (DNMT) attempts to methylate the 5-position (which is Nitrogen, not Carbon), the enzyme forms a covalent bond that cannot be resolved, trapping the enzyme and triggering degradation.

Experimental Protocol: Synthesis of 5-Azacytosine

This is the foundational heterocycle for this class, synthesized via the cyclization of dicyandiamide with formic acid.

Reagents:

-

Dicyandiamide (Cyanoguanidine) (1.0 eq)

-

Formic Acid (98-100%) (Excess, solvent & reagent)

-

Acetic Anhydride (Scavenger for water)

Workflow:

-

Dissolution: Dissolve Dicyandiamide (8.4g, 0.1 mol) in Formic Acid (30 mL) in a round-bottom flask.

-

Cyclization: Heat the mixture to reflux (100–110°C) for 2–3 hours.

-

Note: The reaction proceeds via the formation of guanylurea formate, which then cyclizes.

-

-

Precipitation: Cool the reaction mixture to 0°C in an ice bath. The crude 5-azacytosine formate salt may precipitate.

-

Neutralization: Dilute with water (50 mL) and adjust pH to 6–7 using concentrated Ammonia or NaOH solution. This liberates the free base.

-

Purification: Filter the white crystalline solid. Wash with cold water and ethanol. Recrystallize from boiling water.

-

Validation:

-

Melting Point: >300°C (decomposition).

-

UV:

~240 nm (distinct from saturated analogs which lack UV absorbance in this region).

-

Synthetic Pathway Visualization

Figure 2: Divergent synthetic strategies. The saturated ring forms via multicomponent condensation, while the aromatic ring requires high-temperature cyclization.

References

-

Structure and Reactivity of Triazines

- Synthesis of 5-Azacytosine: Title: 5-Azacytosine | 931-86-2 - ChemicalBook (Synthesis & Properties). Source: ChemicalBook.

- Triazinan-2-one (Triazone) Chemistry: Title: Overview of Triazone (5-N-methyl-urea-1,3,5-triazin-2-one). Source: TradeMark Nitrogen / AAPFCO.

-

Hydrolysis Mechanisms

- Title: Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S.

- Source: ResearchG

-

URL:[Link]

-

Medicinal Chemistry of Triazines

Sources

Literature review of 4,6-diphenyl-1,3,5-triazine derivatives in optoelectronics

An In-depth Technical Guide to 4,6-Diphenyl-1,3,5-triazine Derivatives in Optoelectronics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4,6-diphenyl-1,3,5-triazine represent a pivotal class of organic materials that have garnered substantial interest within the field of optoelectronics. The inherent electron-deficient nature of the 1,3,5-triazine core, coupled with the tunable photophysical properties afforded by strategic substitution at the phenyl rings, makes these compounds exceptionally versatile for a range of applications.[1][2][3] This technical guide provides a comprehensive literature review of recent advancements and foundational principles concerning 4,6-diphenyl-1,3,5-triazine derivatives in optoelectronic devices, with a primary focus on Organic Light-Emitting Diodes (OLEDs) and a look into their emerging role in Organic Solar Cells (OSCs). We will delve into the synthesis, photophysical properties, and device performance of these materials, offering field-proven insights into the causal relationships between molecular structure and device efficiency. Detailed experimental protocols for material characterization and device fabrication are also provided to serve as a practical resource for researchers in the field.

The 1,3,5-Triazine Core: An Electron-Deficient Powerhouse for Optoelectronics

The 1,3,5-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms, which impart a significant electron-deficient character to the molecule.[2] This inherent property is the cornerstone of its utility in optoelectronics, as it facilitates efficient electron injection and transport.[1][2] When functionalized with phenyl groups at the 4 and 6 positions, the resulting 4,6-diphenyl-1,3,5-triazine scaffold offers a unique combination of high thermal stability, robust UV absorption capabilities, and a versatile platform for further chemical modification.[3] These characteristics make them prime candidates for use as electron-transporting materials (ETMs) and host materials in phosphorescent OLEDs (PhOLEDs).[1]

The strategic placement of electron-donating or electron-withdrawing groups on the peripheral phenyl rings allows for the fine-tuning of the molecule's electronic and photophysical properties.[4] This includes modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the fluorescence quantum yield, and altering the charge carrier mobility.[4][5][6]

Applications in Organic Light-Emitting Diodes (OLEDs)

The majority of research on 4,6-diphenyl-1,3,5-triazine derivatives has been concentrated on their application in OLEDs, where they have demonstrated significant potential to enhance device performance and stability.[1][7]

Electron Transport Materials (ETMs)

Efficient electron transport from the cathode to the emissive layer is critical for achieving charge balance and high efficiency in OLEDs.[7] The electron-deficient triazine core makes its derivatives excellent candidates for ETMs.[8] By providing a material with a suitable LUMO level and high electron mobility, these triazine derivatives facilitate the smooth injection and transport of electrons, leading to improved brightness, efficiency, and operational lifespan of the OLED device.[7]

Host Materials for Phosphorescent Emitters

In PhOLEDs, a host material is used to disperse a phosphorescent dopant, which is responsible for light emission. A crucial requirement for a host material is a high triplet energy level to prevent reverse energy transfer from the dopant to the host.[1] Many 4,6-diphenyl-1,3,5-triazine derivatives possess high triplet energies, making them suitable hosts for blue and green phosphorescent emitters.[9] For instance, bipolar host materials incorporating the 4,6-diphenyl-1,3,5-triazine moiety have been shown to achieve balanced charge injection and transport, resulting in PhOLEDs with high external quantum efficiencies and remarkably low efficiency roll-off at high brightness.[9]

Emerging Applications in Organic Solar Cells (OSCs)

While the application of 4,6-diphenyl-1,3,5-triazine derivatives in OLEDs is well-established, their potential in organic solar cells is a growing area of research.[2] Their electron-accepting properties make them suitable for use as acceptor materials in bulk heterojunction (BHJ) solar cells. The ability to tune their energy levels through chemical modification is particularly advantageous for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the device. The presence of the triazine core has been shown to significantly improve the photovoltaic performance of solar cells.[2]

Synthesis and Photophysical Properties

The synthesis of 4,6-diphenyl-1,3,5-triazine derivatives often starts from cyanuric chloride, a readily available and highly reactive precursor.[2][10] Nucleophilic substitution reactions are commonly employed to introduce various functional groups onto the triazine ring.[11] For example, Suzuki-Miyaura cross-coupling reactions are a cornerstone for introducing aryl and heteroaryl substituents at the 2-position of the triazine core.[8]

The photophysical properties of these derivatives are highly dependent on their molecular structure.[4][10][12] The introduction of electron-donating groups typically leads to a red-shift in the absorption and emission spectra, while also influencing the fluorescence quantum yield.[4]

Table 1: Photophysical Properties of Selected 4,6-Diphenyl-1,3,5-triazine Derivatives

| Compound ID | Key Substituents | Absorption Max. (λabs) (nm) | Emission Max. (λem) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |

| 7a | Diethylamino, Cyano | 381 | 422 | 41 | 0.0039 | Acetonitrile/Ethanol | [13] |

| 7b | Diethylamino, Cyano | 378 | 413 | 35 | 0.0026 | Acetonitrile/Ethanol | [13] |

| D1 | Triphenyl-1,3,5-triazine | ~250, ~325 | ~410 | - | 0.32 | Not Specified | [14] |

| D2 | Triphenyl-1,3,5-triazine (four units) | ~255, ~323 | ~450 | - | 0.78 | Not Specified | [14] |

Experimental Protocols

Synthesis of a Representative 4,6-Diphenyl-1,3,5-triazine Derivative

This protocol describes a general method for the synthesis of a styryl derivative of 1,3,5-triazine, adapted from the literature.[10]

Step 1: Synthesis of 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline (3)

-

Start with cyanuric chloride (1) and N,N-diethyl aniline (2).

-

The reaction is typically carried out in a suitable solvent like acetone or THF.

-

The reaction mixture is stirred at a controlled temperature, often at or below room temperature, to achieve selective monosubstitution.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 4,4'-((6-(4-(N,N-Diethylamino) phenyl)-1,3,5-triazine-2,4 diyl)bis(oxy)) dibenzaldehyde (5)

-

p-Hydroxybenzaldehyde (4) and 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline (3) are added to a suspension of K₂CO₃ in benzene.[10]

-

The mixture is refluxed for approximately 22 hours.[10]

-

After cooling, the solid is removed by filtration.

-

The filtrate is extracted with a 10% Na₂CO₃ solution and then with water.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield the product.[10]

Step 3: Synthesis of the Final Styryl Derivative (e.g., 7a)

-

4,4'-((6-(4-(N,N-Diethylamino) phenyl)-1,3,5-triazine-2,4 diyl) bis (oxy)) dibenzaldehyde (5) and an active methylene compound (e.g., malononitrile) are dissolved in absolute ethanol.[10]

-

A catalytic amount of piperidine is added, and the reaction mixture is stirred at room temperature for about 4 hours.[10]

-

The product precipitates out of the solution and is collected by filtration, followed by recrystallization from ethanol.[10]

Characterization of HOMO/LUMO Energy Levels using Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard electrochemical technique used to estimate the HOMO and LUMO energy levels of organic materials.[5]

Protocol:

-

Preparation of the Solution: Dissolve the 4,6-diphenyl-1,3,5-triazine derivative in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[5]

-

Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Ferrocene as an Internal Standard: Add ferrocene to the solution as an internal reference. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a known potential (-4.8 eV or -5.1 eV relative to vacuum).[6]

-

Measurement: Record the cyclic voltammogram by scanning the potential.

-

Data Analysis:

-

Identify the onset potential of the first oxidation peak (E_ox) and the first reduction peak (E_red).[6]

-

Calculate the HOMO and LUMO energy levels using the following empirical equations[15]:

-

E_HOMO = - (E_ox - E_(Fc/Fc⁺) + 4.8) eV

-

E_LUMO = - (E_red - E_(Fc/Fc⁺) + 4.8) eV

-

-

The electrochemical band gap can be estimated as E_g = E_LUMO - E_HOMO.

-

OLED Device Fabrication

OLEDs are typically fabricated by sequential deposition of organic layers and a metal cathode onto a transparent anode-coated substrate.[16]

Protocol:

-

Substrate Preparation: Start with a pre-cleaned indium tin oxide (ITO) coated glass substrate, which serves as the transparent anode.

-

Hole Injection Layer (HIL) and Hole Transport Layer (HTL) Deposition: Sequentially deposit a hole injection layer (e.g., PEDOT:PSS) and a hole transport layer (e.g., TAPC) onto the ITO substrate via spin-coating or thermal evaporation.

-

Emissive Layer (EML) Deposition: The emissive layer, consisting of the 4,6-diphenyl-1,3,5-triazine derivative as a host and a phosphorescent dopant, is deposited via thermal co-evaporation in a high-vacuum chamber.

-

Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Deposit the electron transport layer (which could be another triazine derivative) and a thin electron injection layer (e.g., LiF) onto the emissive layer.

-

Cathode Deposition: Finally, deposit a metal cathode (e.g., Al) through a shadow mask to define the active area of the device.

Visualizing the Core Concepts

Diagram 1: General Structure of a 4,6-Diphenyl-1,3,5-triazine Derivative

Caption: Molecular scaffold of a 4,6-diphenyl-1,3,5-triazine derivative.

Diagram 2: Energy Level Diagram of a Typical OLED

Caption: Schematic energy level diagram of a multilayer OLED device.

Future Outlook

The field of 4,6-diphenyl-1,3,5-triazine derivatives in optoelectronics continues to evolve. Future research is likely to focus on the development of novel derivatives with even more refined properties. This includes the design of materials with higher charge carrier mobilities, improved thermal and photochemical stability, and precisely tuned energy levels for specific applications. In the realm of OLEDs, the development of efficient and stable deep-blue emitters and hosts remains a significant challenge, and triazine chemistry offers a promising avenue for exploration. For organic solar cells, the design of new non-fullerene acceptors based on the triazine core could lead to significant improvements in power conversion efficiencies. The continued synergy between synthetic chemistry, computational modeling, and device engineering will undoubtedly unlock the full potential of this versatile class of materials.

References

- A Comparative Guide to the Quantum Yield of 4,6-Diphenyl-1,3,5-triazin-2-ol Based Fluorophores. Benchchem.

- Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. RSC Publishing.

- performance of 4,6-Diphenyl-1,3,5-triazin-2-ol in organic light-emitting diodes (OLEDs). Benchchem.

- Cyclic voltammetry for energy levels estimation of organic materials. ResearchGate.

- How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. ECHEMI.

- Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube.

- Which is suitable technique for HOMO and LUMO measurement of organic semiconductors?. ResearchGate.

- Determination of HOMO-LUMO properties through CV. Reddit.

- Experimental setup for measuring transient electroluminescence response and external current. ResearchGate.

- Transient electroluminescence measurements on organic heterolayer light emitting diodes.

- Triazine: An Important Building Block of Organic Materials for Solar Cell Application. PMC.

- Triazine-based electron-transport material for stable phosphorescent organic light-emitting diodes. ResearchGate.

- Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chem Cent J.

- Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. PMC.

- Transient measurement of light-emitting diode characteristic parameters for production lines. Review of Scientific Instruments.

- The experimental setup for transient EL measurements and transient EL... ResearchGate.

- The Science Behind Brilliant Displays: Understanding OLED Intermediates. NINGBO INNO PHARMCHEM CO.,LTD..

- Time-Resolved Electroluminescence with Fluorolog-QM. HORIBA.

- 1,3,5-Triazine Derivatives as New Electron Transport–Type Host Materials for Highly Efficient Green Phosphorescent OLEDs. Royal Society of Chemistry.

- Application of 4,6-Diphenyl-1,3,5-triazin-2-ol in Materials Science. Benchchem.

- A Comparative Guide to the Photophysical Properties of Substituted 1,3,5-Triazines. Benchchem.

- Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. PMC.

- Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. PMC.

- Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. MDPI.

- Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications.

- Donor-Substituted 1,3,5-Triazines as Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. ResearchGate.

- Manufacturing Process and Key Technologies of OLED. DisplayMan.

- Applications of 4,6-Diphenyl-1,3,5-triazin-2-ol in Organic Synthesis: A Detailed Guide for Researchers. Benchchem.

- Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry.

- Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Organic Chemistry Frontiers.

- OLED Display Fabrication Patent. Scribd.

- 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. RSC Publishing.

- In-depth Analysis of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Theoretical and Computational Perspective. Benchchem.

- (PDF) 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. ResearchGate.

- (PDF) Influence of 2,4-Diamino-6-Phenyl-1-3-5-Triazine on Bio Synthesized TiO2 dye-sensitized solar cell fabricated using poly (ethylene glycol) polymer electrolyte. ResearchGate.

- Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. displayman.com [displayman.com]

Methodological & Application

Application Note: Protocol for Deoxychlorination of 4,6-Diphenyl-1,3,5-triazin-2-ol

Executive Summary

This application note details the optimized protocol for the synthesis of 2-chloro-4,6-diphenyl-1,3,5-triazine (CDPT) from its hydroxylated precursor, 4,6-diphenyl-1,3,5-triazin-2-ol . The target molecule is a critical electrophilic intermediate used extensively in the synthesis of UV absorbers (e.g., hydroxyphenyl-triazines) and electron-transport materials for OLEDs.

The transformation utilizes Phosphoryl Chloride (

Mechanistic Insight & Reaction Design

Tautomeric Activation

The starting material, 4,6-diphenyl-1,3,5-triazin-2-ol, exists in equilibrium with its lactam tautomer, 4,6-diphenyl-1,3,5-triazin-2(1H)-one . The reaction does not proceed via a simple

Key Mechanistic Steps:

-

Activation: The lone pair of the amide oxygen attacks the phosphorus of

, releasing chloride. -

Intermediate Formation: A phosphoryloxytriazine intermediate is formed (often stabilized by base).

-

Substitution: A chloride ion attacks the C-2 position of the triazine ring, displacing the phosphate leaving group and restoring aromaticity.

Visualization: Reaction Mechanism

Figure 1: Mechanistic pathway highlighting the activation of the lactam tautomer by phosphoryl chloride.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 4,6-Diphenyl-1,3,5-triazin-2-ol | Substrate | 1.0 | High melting point solid; often insoluble in cold solvents. |

| Phosphoryl Chloride ( | Reagent/Solvent | 10.0 - 15.0 | Acts as both reagent and solvent. Corrosive/Toxic. |

| N,N-Dimethylaniline (DMA) | Catalyst/Base | 1.0 - 1.5 | Scavenges HCl; accelerates phosphorylation. |

| Toluene | Co-solvent (Optional) | N/A | Used if higher reflux temp is needed or to aid solubility. |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Drying: Ensure all glassware is oven-dried. The starting material must be dried under vacuum at

for 4 hours to remove trace moisture. -

Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a

drying tube or -

Reagent Addition: Add 60 mL of

(approx. 15 equiv). The solid may not dissolve immediately. -

Catalysis: Slowly add 5.0 mL of N,N-Dimethylaniline dropwise. Caution: Exothermic reaction.

Phase 2: Reaction

5. Heating: Heat the mixture to reflux (approx.

Phase 3: Workup (Critical Safety Step)

8. Distillation: Distill off the excess

- Note: Maintain temperature

- Neutralization: Adjust pH to ~7 using saturated

- Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

- Drying: Dry the combined organic layers over anhydrous

Phase 4: Purification 13. Recrystallization: The crude solid is typically off-white. Recrystallize from hot Toluene or a Hexane/Ethyl Acetate mixture. 14. Yield: Expected yield is 85–92%. 15. Physical Data: Product should be a white crystalline solid, MP: 138–140°C.

Workflow Diagram

Figure 2: Operational workflow emphasizing the critical distillation step before quenching.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Moisture Content | Water reacts violently with | |

| Reaction Temp | Lower temperatures result in incomplete conversion; the C-O bond cleavage requires high energy. | |

| Quench Temp | High temperatures during quenching promote acid-catalyzed hydrolysis of the C-Cl bond. | |

| Base Choice | DMA or Pyridine | A tertiary amine is required to trap the HCl byproduct, driving the equilibrium forward. |

Common Failure Mode: "The Product Reverted to Starting Material"

-

Cause: The quench was too hot, or the extraction took too long in acidic aqueous conditions.

-

Solution: Perform the ice quench rapidly and neutralize immediately with bicarbonate. Do not let the product sit in acidic water.

Safety & Handling

-

Phosphoryl Chloride (

): Highly toxic and corrosive. Reacts explosively with water. All operations must be performed in a functioning fume hood. -

HCl Gas: The reaction generates significant HCl gas. Use a scrubber (NaOH trap) attached to the condenser outlet.

-

PPE: Butyl rubber gloves, face shield, and lab coat are mandatory.

References

-

Arnott, E. A., et al. (2011).[1][2] POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661.[1] Retrieved from [Link]

-

Google Patents. (2017). CN106432114A - A method for synthesizing 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-s-triazine.[3] Retrieved from

Sources

Application Notes and Protocols for the Functionalization of Diphenyl Triazinone via Suzuki-Miyaura Cross-Coupling

Introduction: Unlocking the Potential of the Diphenyl Triazinone Scaffold

The 1,2,4-triazinone core is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities, including antitumor and antifungal properties.[1][2] The diphenyl-substituted triazinone scaffold, in particular, offers a unique three-dimensional architecture that can be strategically modified to optimize interactions with biological targets or to fine-tune photophysical properties. The functionalization of this core is therefore of significant interest to researchers in drug discovery and materials development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] Its hallmarks include mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and readily available boronic acid reagents.[5] This application note provides a comprehensive guide to the functionalization of the 5,6-diphenyl-1,2,4-triazin-3(2H)-one scaffold via a Suzuki-Miyaura cross-coupling strategy. We will detail the necessary prerequisite synthesis of a halogenated diphenyl triazinone intermediate and provide a robust, step-by-step protocol for its subsequent cross-coupling with a variety of aryl and heteroaryl boronic acids.

Mechanistic Rationale: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions for the diphenyl triazinone substrate. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halo-diphenyl triazinone, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[6]

-

Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. The choice of base is critical for the efficiency of this step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

The electron-deficient nature of the triazine ring can influence the electronics of the catalytic cycle, potentially facilitating the oxidative addition step. However, the Lewis basic nitrogen atoms of the triazinone core could also coordinate to the palladium center and inhibit catalysis. Therefore, the careful selection of ligands is important to stabilize the catalyst and promote the desired reactivity.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Part 1: Synthesis of 3-Chloro-5,6-diphenyl-1,2,4-triazine

The necessary starting material for the Suzuki-Miyaura coupling is a halogenated diphenyl triazinone. While various halogenation methods exist, the conversion of the readily available 5,6-diphenyl-1,2,4-triazin-3(2H)-one to its 3-chloro derivative is a common strategy for activating the C3 position for cross-coupling.

Materials:

-

5,6-diphenyl-1,2,4-triazin-3(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Toluene, anhydrous

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

To a stirred solution of 5,6-diphenyl-1,2,4-triazin-3(2H)-one (1.0 eq) in anhydrous toluene, add N,N-dimethylaniline (1.2 eq).

-

Cool the mixture in an ice bath and slowly add phosphorus oxychloride (3.0 eq) dropwise.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-chloro-5,6-diphenyl-1,2,4-triazine as a solid.

Part 2: Suzuki-Miyaura Cross-Coupling of 3-Chloro-5,6-diphenyl-1,2,4-triazine

This protocol provides a general procedure for the coupling of the synthesized 3-chloro-5,6-diphenyl-1,2,4-triazine with a variety of aryl and heteroaryl boronic acids.

Materials:

-

3-Chloro-5,6-diphenyl-1,2,4-triazine

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube, add 3-chloro-5,6-diphenyl-1,2,4-triazine (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5,6-diphenyl-1,2,4-triazine.

Figure 2: Experimental workflow for the functionalization of diphenyl triazinone.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of 3-chloro-5,6-diphenyl-1,2,4-triazine.

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 100 | 24 | 70-85 |

| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-90 |

Troubleshooting and Key Considerations

-

Low Yields: Incomplete reaction can be due to inefficient catalyst activity or decomposition of the boronic acid. Consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can be beneficial for challenging couplings. Ensure the boronic acid is of good quality and consider using a boronate ester for increased stability.

-

Protodeboronation: This side reaction, the cleavage of the C-B bond of the boronic acid, can be prevalent with electron-rich or heteroaryl boronic acids. Using a milder base or anhydrous conditions may mitigate this issue.

-

Catalyst Inhibition: The nitrogen atoms of the triazinone ring can potentially coordinate to the palladium catalyst and inhibit its activity. The use of appropriate ligands is crucial to prevent this.

-

Reaction Monitoring: Regular monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to identify any potential side products.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the functionalization of the 5,6-diphenyl-1,2,4-triazinone scaffold. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can efficiently synthesize a diverse library of novel diphenyl triazinone derivatives for applications in drug discovery and materials science. The ability to introduce a wide range of aryl and heteroaryl substituents provides a powerful tool for the systematic exploration of structure-activity relationships and the development of new functional molecules.

References

- Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry. (Link not available)

-

Synthesis and antifungal activity of 3-aryl-1,2,4-triazin-6-one derivatives. PubMed. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

-

SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. [Link]

-

Preparation of Unsymmetrical 1,2,4,5-Tetrazines via a Mild Suzuki Cross-Coupling Reaction. Organic Letters. [Link]

- Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activ

-

5,6-diphenyl-1,2,4-triazin-3(2H)-one | C15H11N3O. PubChem. [Link]

-

Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol. ResearchGate. [Link]

-

2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). ePrints Soton. [Link]

-

Palladium-catalysed Suzuki–Miyaura coupling of α,β-unsaturated superactive triazine esters. Chemical Communications. [Link]

-

The Suzuki Reaction. Myers Research Group, Harvard University. [Link]